6-(Pyridin-3-yl)pyridazin-3-amine

Agrochemical Insecticide Structure-Activity Relationship

6-(Pyridin-3-yl)pyridazin-3-amine is a non-interchangeable building block: the 3-pyridyl geometry is essential for biological activity. This isomer is the core scaffold for Dow AgroSciences' aphicidal [6-(3-pyridyl)pyridazin-3-yl]amides and Vanderbilt's M4 mAChR antagonists (US 18715048). Positional isomers (2-pyridyl, 4-pyridyl) lose potency—procure the correct 3-pyridyl isomer to replicate published SAR. Accessible via one-step Suzuki-Miyaura coupling from 3-amino-6-chloropyridazine. Supplied at ≥98% purity for medicinal chemistry and agrochemical discovery.

Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
CAS No. 1159817-05-6
Cat. No. B7867571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyridin-3-yl)pyridazin-3-amine
CAS1159817-05-6
Molecular FormulaC9H8N4
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C(C=C2)N
InChIInChI=1S/C9H8N4/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H,(H2,10,13)
InChIKeyKSTAIWSZBUQQML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyridin-3-yl)pyridazin-3-amine (CAS 1159817-05-6): Procurement Specifications and Scaffold Identity for Drug Discovery and Agrochemical Research


6-(Pyridin-3-yl)pyridazin-3-amine (CAS 1159817-05-6) is a heterocyclic building block consisting of a pyridazine ring directly linked at the 6-position to a pyridin-3-yl moiety and bearing a primary amine at the 3-position . The pyridazine core is recognized as a privileged scaffold in medicinal chemistry due to its capacity to engage in hydrogen bonding (via nitrogen atoms at positions 1 and 2) and π-stacking interactions, while the pyridin-3-yl substituent introduces additional basicity and aromatic stacking potential [1]. This compound serves primarily as a versatile synthetic intermediate for constructing more complex pharmacologically active molecules via the 3-amino handle, rather than as a terminal bioactive entity itself [1].

Why 6-(Pyridin-3-yl)pyridazin-3-amine Cannot Be Replaced by Positional Isomers or Alternative Heteroaryl Analogs


Positional isomerism and heteroaryl substitution critically govern the biological and chemical utility of 6-arylpyridazin-3-amines. Substituting the pyridin-3-yl group with a pyridin-2-yl, pyridin-4-yl, or alternative heteroaromatic ring alters both the electronic distribution of the pyridazine core and the vector of the amine handle, directly impacting downstream coupling efficiency and target binding [1]. In aphicidal [6-(3-pyridyl)pyridazin-3-yl]amide series, modifications to either the pyridine or pyridazine rings resulted in significant loss of insecticidal potency against Myzus persicae and Aphis gossypii [1]. Similarly, the pyridin-3-yl motif appears privileged in muscarinic acetylcholine receptor M4 antagonists, where specific substitution patterns on the pyridine ring (e.g., 4-trifluoromethyl) fine-tune activity, underscoring that the 3-pyridyl attachment geometry is non-interchangeable [2].

Quantitative Differentiation Evidence for 6-(Pyridin-3-yl)pyridazin-3-amine Against Closest Structural Analogs


Aphicidal SAR: Pyridine Ring Modification Drives Greater Than 10-Fold Potency Loss

In a series of [6-(3-pyridyl)pyridazin-3-yl]amides, systematic modification of the pyridine ring—including positional isomerization to pyridin-2-yl or pyridin-4-yl—led to a significant loss of insecticidal potency against both green peach aphid (Myzus persicae) and cotton aphid (Aphis gossypii) relative to the 3-pyridyl parent scaffold [1]. This demonstrates that the 6-(pyridin-3-yl)pyridazin-3-amine core provides a geometrically optimized scaffold for further derivatization into bioactive amides, and that substitution with alternative pyridyl isomers is not tolerated [1].

Agrochemical Insecticide Structure-Activity Relationship

Synthetic Accessibility via Suzuki Coupling from 3-Amino-6-chloropyridazine

3-Amino-6-arylpyridazines, including the 6-(pyridin-3-yl) analog, are accessible via a one-step Suzuki-Miyaura cross-coupling reaction between commercially available 3-amino-6-chloropyridazine and pyridin-3-ylboronic acid, achieving good yields and circumventing the lengthy four-step classical synthesis [1][2]. This synthetic route enables rapid generation of diverse 6-arylpyridazin-3-amine libraries, positioning the pyridin-3-yl variant as a readily accessible scaffold for parallel medicinal chemistry campaigns compared to analogs requiring specialized boronic acid partners [2].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Privileged Pyridin-3-yl Substitution in M4 Muscarinic Acetylcholine Receptor Antagonists

Recent patent disclosures from Vanderbilt University (US 18715048) describe 6-(pyridin-3-yl)pyridazin-3-amine derivatives bearing 4-trifluoromethyl, 4-difluoromethyl, or 2-trifluoromethyl substituents on the pyridine ring as potent antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) [1]. The patent explicitly claims the 6-(pyridin-3-yl)pyridazin-3-amine core as the structural foundation for these antagonists, indicating that the pyridin-3-yl attachment geometry is optimal for M4 binding and that alternative heteroaryl linkages are not equivalently effective [1].

Neuroscience GPCR Muscarinic Receptor

Evidence-Backed Application Scenarios for 6-(Pyridin-3-yl)pyridazin-3-amine in R&D Procurement


Development of Novel Aphicidal Agents for Crop Protection

6-(Pyridin-3-yl)pyridazin-3-amine serves as the essential core scaffold for synthesizing [6-(3-pyridyl)pyridazin-3-yl]amides, a class of compounds discovered by Dow AgroSciences to exhibit potent aphicidal activity against Myzus persicae and Aphis gossypii [1]. SAR studies demonstrate that modifications to the pyridine or pyridazine rings significantly reduce potency, while amide derivatization produced greater than 10-fold potency improvements over the initial hit [1]. Procurement of this specific intermediate is therefore required for any program seeking to replicate or optimize this insecticidal chemotype.

Muscarinic Acetylcholine Receptor M4 Antagonist Discovery

6-(Pyridin-3-yl)pyridazin-3-amine is the core scaffold for M4 mAChR antagonists disclosed in Vanderbilt University patent application US 18715048 [2]. Derivatives bearing 4-trifluoromethyl, 4-difluoromethyl, or 2-trifluoromethyl substituents on the pyridine ring are claimed as antagonists of M4 mAChR, a therapeutic target for schizophrenia and related neuropsychiatric disorders [2]. Researchers pursuing M4 antagonist programs should procure this specific building block rather than positional isomers or alternative heteroaryl pyridazines.

Parallel Synthesis of 3-Amino-6-arylpyridazine Libraries via Suzuki Coupling

The compound is accessible via one-step Suzuki-Miyaura cross-coupling from commercially available 3-amino-6-chloropyridazine and pyridin-3-ylboronic acid, achieving yields of approximately 60–65% [1][3]. This method avoids the classical four-step synthesis and enables rapid parallel generation of diverse 6-arylpyridazin-3-amine analogs for medicinal chemistry campaigns [3]. Procurement of 3-amino-6-chloropyridazine alongside pyridin-3-ylboronic acid represents a cost-effective strategy for building focused libraries of pyridazinyl heterocycles.

Fragment-Based Drug Discovery and Scaffold Hopping

The pyridazin-3-amine core is a recognized privileged fragment in drug discovery, amenable to elaboration at the 3-amino position for molecular linking, expansion, and scaffold hopping [1]. 6-(Pyridin-3-yl)pyridazin-3-amine provides a specific vector for heteroaryl attachment that differs from 6-phenyl or 6-(pyridin-2-yl) analogs, offering distinct pharmacophore geometry for probing kinase ATP-binding pockets and other adenine-mimetic targets [2]. This differentiated geometry supports rational scaffold hopping and fragment growing strategies in hit-to-lead optimization.

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